molecular formula C19H36N4O6 B10847180 Boc-Agly-Val-Agly-OEt

Boc-Agly-Val-Agly-OEt

Cat. No.: B10847180
M. Wt: 416.5 g/mol
InChI Key: CCIRNXXUWFWJAR-UHFFFAOYSA-N
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Description

Boc-Agly-Val-Agly-OEt, also known as tert-butoxycarbonyl-aminoglycine-valine-aminoglycine ethyl ester, is a synthetic compound that belongs to the class of protected peptides. It is characterized by the presence of a tert-butoxycarbonyl (Boc) group, which serves as a protecting group for the amino functionalities, and an ethyl ester group at the carboxyl terminus. This compound is often used in peptide synthesis and various biochemical applications due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-Agly-Val-Agly-OEt typically involves the stepwise coupling of protected amino acids. The process begins with the protection of the amino group of glycine using tert-butoxycarbonyl (Boc) anhydride. The protected glycine is then coupled with valine using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). The resulting dipeptide is further coupled with another molecule of Boc-protected glycine. Finally, the carboxyl group of the resulting tripeptide is esterified with ethanol in the presence of a dehydrating agent like thionyl chloride or oxalyl chloride .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle multiple coupling and deprotection steps efficiently. The use of high-purity reagents and solvents ensures the production of high-quality peptides suitable for research and industrial applications .

Chemical Reactions Analysis

Types of Reactions

Boc-Agly-Val-Agly-OEt undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Boc-Agly-Val-Agly-OEt has a wide range of applications in scientific research:

    Peptide Synthesis: It is used as a building block in the synthesis of longer peptides and proteins.

    Biochemical Studies: The compound is used in studies involving enzyme-substrate interactions, protein folding, and peptide-based drug design.

    Medicinal Chemistry: this compound is used in the development of peptide-based therapeutics and prodrugs.

    Industrial Applications: It is used in the production of peptide-based materials and coatings

Mechanism of Action

The mechanism of action of Boc-Agly-Val-Agly-OEt involves its role as a protected peptide intermediate. The Boc group protects the amino functionalities during peptide synthesis, preventing unwanted side reactions. Upon deprotection, the free amino groups can participate in further coupling reactions to form longer peptide chains. The ethyl ester group at the carboxyl terminus can be hydrolyzed to provide a free carboxylic acid, which can also participate in coupling reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Boc-Agly-Val-Agly-OEt is unique due to the presence of aminoglycine residues, which provide additional functional groups for further chemical modifications. This makes it a versatile building block in peptide synthesis and biochemical applications .

Properties

Molecular Formula

C19H36N4O6

Molecular Weight

416.5 g/mol

IUPAC Name

tert-butyl N-[1-[[1-(2-ethoxycarbonylhydrazinyl)-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamate

InChI

InChI=1S/C19H36N4O6/c1-9-28-18(27)23-22-16(25)14(12(4)5)21-15(24)13(10-11(2)3)20-17(26)29-19(6,7)8/h11-14H,9-10H2,1-8H3,(H,20,26)(H,21,24)(H,22,25)(H,23,27)

InChI Key

CCIRNXXUWFWJAR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NNC(=O)C(C(C)C)NC(=O)C(CC(C)C)NC(=O)OC(C)(C)C

Origin of Product

United States

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